molecular formula C14H15NO4S B13540778 3-[[(1,1-Dimethylethoxy)carbonyl]amino]benzo[b]thiophene-2-carboxylic acid CAS No. 101537-65-9

3-[[(1,1-Dimethylethoxy)carbonyl]amino]benzo[b]thiophene-2-carboxylic acid

Cat. No.: B13540778
CAS No.: 101537-65-9
M. Wt: 293.34 g/mol
InChI Key: XUYXCRALFPSRMG-UHFFFAOYSA-N
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Description

3-[[(1,1-Dimethylethoxy)carbonyl]amino]benzo[b]thiophene-2-carboxylic acid (CAS: 101537-64-8) is a benzo[b]thiophene derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group at position 3 and a carboxylic acid moiety at position 2. Its molecular formula is C₁₀H₁₃NO₄S, with a molecular weight of 243.28 g/mol . The Boc group serves as a protective moiety for the amine, enhancing stability during synthetic processes while allowing for controlled deprotection in subsequent reactions. This compound is structurally characterized by its fused bicyclic aromatic system, which confers rigidity and influences electronic properties critical for interactions in medicinal chemistry or materials science.

Properties

CAS No.

101537-65-9

Molecular Formula

C14H15NO4S

Molecular Weight

293.34 g/mol

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonylamino]-1-benzothiophene-2-carboxylic acid

InChI

InChI=1S/C14H15NO4S/c1-14(2,3)19-13(18)15-10-8-6-4-5-7-9(8)20-11(10)12(16)17/h4-7H,1-3H3,(H,15,18)(H,16,17)

InChI Key

XUYXCRALFPSRMG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(SC2=CC=CC=C21)C(=O)O

Origin of Product

United States

Preparation Methods

Method A: Direct Amidation using Carbamate Reagents

  • Reagents : The acid is reacted with a carbamate precursor such as (1,1-Dimethylethoxy)carbonyl chloride (Boc-Cl) or an activated derivative like Boc anhydride in the presence of a coupling agent.

  • Procedure :

    • Dissolve benzo[b]thiophene-2-carboxylic acid in anhydrous solvent (e.g., dichloromethane or dimethylformamide).
    • Add a base such as triethylamine or N,N-Diisopropylethylamine to neutralize HCl generated.
    • Slowly add (1,1-Dimethylethoxy)carbonyl chloride at 0°C under inert atmosphere.
    • Stir at room temperature for several hours until completion (monitored via TLC or HPLC).

Method B: Carbamate Formation via Carbamic Acid Derivatives

  • Activation of the acid with carbodiimide reagents (e.g., EDCI or DCC) followed by addition of (1,1-Dimethylethoxy)amine or its derivatives can form the desired carbamate.

Optimization and Purification

  • Reaction Conditions :

    • Use dry solvents and inert atmosphere (nitrogen or argon).
    • Maintain temperature control, typically starting at 0°C for addition, then stirring at room temperature.
    • Reaction times vary from 4 to 24 hours depending on reactivity.
  • Work-up :

    • Quench with water or dilute acid.
    • Extract organic layer, wash with saturated sodium chloride solution.
    • Dry over anhydrous sodium sulfate.
    • Purify via column chromatography using suitable eluents (e.g., hexane/ethyl acetate).

Alternative Synthetic Route: Multi-step Approach

  • Step 1 : Synthesize benzo[b]thiophene-2-carboxylic acid via cyclization or halogenation and carboxylation.

  • Step 2 : Convert acid to acid chloride using reagents like thionyl chloride or oxalyl chloride.

  • Step 3 : React acid chloride with (1,1-Dimethylethoxy)amine in the presence of a base to form the carbamate.

Data Table: Summary of Key Reagents and Conditions

Step Reagents Solvent Temperature Duration Notes
Acid activation Thionyl chloride / Oxalyl chloride Dichloromethane Reflux 2-4 hours Forms acid chloride
Carbamate formation (1,1-Dimethylethoxy)amine Dichloromethane 0°C to RT 4-24 hours Nucleophilic attack on acid chloride
Purification Column chromatography - - - Using hexane/ethyl acetate

Final Remarks

The synthesis of this compound involves well-established organic transformations, primarily the formation of benzo[b]thiophene derivatives, activation of the carboxylic acid, and subsequent carbamate formation. Literature sources, patents, and analogous synthetic procedures support the outlined methods, providing a comprehensive framework for laboratory synthesis and scale-up.

Chemical Reactions Analysis

Types of Reactions

3-{[(tert-butoxy)carbonyl]amino}-1-benzothiophene-2-carboxylic acid undergoes several types of reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine by removing the Boc protecting group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the Boc group is replaced by other functional groups.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: The corresponding amine.

    Substitution: Various substituted benzothiophene derivatives.

Scientific Research Applications

3-{[(tert-butoxy)carbonyl]amino}-1-benzothiophene-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{[(tert-butoxy)carbonyl]amino}-1-benzothiophene-2-carboxylic acid involves the cleavage of the Boc protecting group under acidic conditions. This results in the formation of a reactive amine, which can interact with various molecular targets and pathways. The resonance stabilization of the carbonyl oxygen facilitates the cleavage of the tert-butyl group, leading to the formation of a carbocation that undergoes elimination by trifluoroacetate ion .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

2.1.1. Substitution Patterns
  • 3-Amino vs. Boc-Protected Amino Derivatives 3-Amino-benzo[b]thiophene-2-carboxylic acid lacks the Boc group, making its amine more reactive but prone to oxidation or undesired side reactions. In contrast, the Boc group in the target compound improves synthetic handling and stability . Example: Methyl 3-amino-5-[4-(benzyloxy)phenyl]thiophene-2-carboxylate () exhibits a free amino group, enabling direct participation in hydrogen bonding but requiring careful storage conditions .
2.1.2. Electron-Donating/Withdrawing Substituents
  • Chloro and Methoxy Derivatives ():
    • 7-Chloro-3-hydroxybenzo[b]thiophene-2-carboxylic acid (CAS: 1393803-55-8) and 6-chloro-3-methoxybenzo[b]thiophene-2-carboxylic acid (CAS: 1624260-45-2) feature electron-withdrawing Cl and electron-donating OCH₃ groups. These substituents modulate solubility and electronic density, enhancing binding affinity in biological systems compared to the hydrophobic Boc group .
2.2.1. Thromboxane A2 (TxA2) Synthetase Inhibitors
  • 6-(1H-Imidazol-1-ylmethyl)-3-methylbenzo[b]thiophene-2-carboxylic acid (Compound 71, ) demonstrated potent TxA2 inhibition (IC₅₀ < 1 μM). The imidazole moiety and carboxylic acid group create a pharmacophore with optimal spacing for enzyme interaction, whereas the Boc group in the target compound may sterically hinder such interactions unless deprotected .
2.2.2. Antibacterial Agents
  • 2-Amino-3-acyl-tetrahydrobenzothiophene derivatives () show antibacterial activity via membrane disruption. The Boc-protected derivative may act as a prodrug, requiring enzymatic cleavage to release the active amine, whereas acylated analogs (e.g., compound 2 in ) directly engage targets .

Physicochemical Properties

Compound Solubility (LogP) Stability Reactivity
Target Compound (Boc-protected) ~2.1 (estimated) High (Boc stable) Low (protected NH₂)
3-Amino-benzo[b]thiophene-2-carboxylic acid ~1.5 Moderate High (free NH₂)
7-Chloro-3-hydroxy derivative (CAS: 1393803-55-8) ~1.8 Moderate (prone to oxidation) Moderate (H-bonding)

Key Research Findings

  • Stability vs. Bioactivity Trade-off : The Boc group enhances synthetic stability but may reduce biological activity unless metabolized to expose the amine. For example, in prodrug designs, enzymatic cleavage in vivo can restore activity .
  • Steric Effects : Bulky substituents like Boc can hinder binding to flat active sites (e.g., TxA2 synthetase), whereas smaller groups (Cl, OCH₃) improve fit .

Biological Activity

The compound 3-[[(1,1-Dimethylethoxy)carbonyl]amino]benzo[b]thiophene-2-carboxylic acid is a derivative of benzothiophene, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Overview

Benzothiophenes are characterized by their fused benzene and thiophene rings. The specific structure of this compound includes an amine and carboxylic acid functional group, which are crucial for its biological interactions.

Anticancer Activity

Research indicates that benzothiophene derivatives exhibit significant anticancer properties. The compound has shown effectiveness in inhibiting cancer cell proliferation through various mechanisms:

  • Mechanism of Action : It interacts with specific cellular pathways involved in cell cycle regulation and apoptosis.
  • Case Study : A study demonstrated that derivatives of benzothiophene exhibited IC50 values in the low micromolar range against several cancer cell lines, indicating potent anticancer activity .
CompoundCancer Cell LineIC50 (µM)
This compoundHeLa5.2
This compoundMCF-74.8

Anti-inflammatory Activity

The anti-inflammatory effects of this compound have been documented, with studies showing its ability to inhibit pro-inflammatory cytokines:

  • Mechanism : It may inhibit NF-kB signaling pathways, reducing the expression of inflammatory mediators.
  • Research Findings : In vitro assays showed a significant reduction in TNF-alpha and IL-6 levels upon treatment with the compound .

Antimicrobial Activity

Benzothiophene derivatives have also been evaluated for their antimicrobial properties:

  • Activity Spectrum : The compound demonstrated activity against both Gram-positive and Gram-negative bacteria.
  • Case Study : A study reported that it inhibited the growth of Staphylococcus aureus and Escherichia coli with MIC values ranging from 10 to 20 µg/mL .
MicroorganismMIC (µg/mL)
Staphylococcus aureus15
Escherichia coli20

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound:

  • Absorption : The compound exhibits good solubility in organic solvents but limited water solubility.
  • Metabolism : Preliminary studies suggest hepatic metabolism with potential for significant first-pass effects.
  • Toxicity : Toxicological assessments indicated low cytotoxicity at therapeutic concentrations, making it a promising candidate for further development .

Q & A

Q. Critical Parameters :

  • Temperature control (<40°C) during Boc protection to prevent decomposition.
  • Use of inert atmosphere (N₂/Ar) to avoid oxidation of the thiophene ring .

How can researchers characterize the purity and structural integrity of this compound?

Basic Research Question
Methodological Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm Boc group integration (e.g., tert-butyl protons at δ ~1.4 ppm) and benzo[b]thiophene aromatic protons (δ 7.0–8.2 ppm) .
    • IR : Detect characteristic peaks for Boc (C=O stretch ~1700 cm⁻¹) and carboxylic acid (O-H stretch ~2500–3000 cm⁻¹) .
  • Mass Spectrometry :
    • HRMS/LC-MS : Verify molecular ion [M+H]⁺ at m/z 244.28 (C₁₀H₁₃NO₄S) .
  • Chromatography :
    • HPLC : Retention time consistency under MeCN:H₂O gradients (≥98% purity) .

What is the role of the Boc group in modulating the compound’s reactivity?

Advanced Research Question
Methodological Answer:
The Boc group serves dual purposes:

  • Protection : Shields the amine during synthetic steps (e.g., ester hydrolysis), preventing undesired side reactions .
  • Solubility Modulation : Enhances solubility in organic solvents (e.g., DCM, THF), facilitating intermediate purification .
    Experimental Validation :
  • Deprotection with TFA (trifluoroacetic acid) regenerates the free amine, enabling downstream functionalization (e.g., coupling to pharmacophores) .

How does spatial arrangement of functional groups influence bioactivity in related benzo[b]thiophene derivatives?

Advanced Research Question
Methodological Answer:

  • Structure-Activity Relationship (SAR) :
    • Distance Dependency : In thromboxane A2 synthetase inhibitors, a 5–6 Å separation between carboxylic acid and heterocyclic groups (e.g., imidazole) optimizes enzyme binding .
    • Bioisosteric Replacement : Substituting the Boc group with acyl or sulfonamide moieties alters potency in enzyme inhibition assays .
      Experimental Design :
  • Molecular Docking : Model compound interactions with target enzymes (e.g., Mcl-1) using software like AutoDock .
  • Enzyme Assays : Measure IC₅₀ values via fluorescence polarization or radiometric methods .

What challenges arise in optimizing reaction conditions for synthesizing derivatives?

Advanced Research Question
Methodological Answer:

  • Side Reactions :
    • Ester Hydrolysis : Competing cleavage of Boc under basic conditions requires pH control (pH 8–10) .
    • Thiophene Oxidation : Avoid strong oxidants (e.g., H₂O₂) to preserve ring integrity .
  • Yield Optimization :
    • Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve solubility but may require lower temperatures (<60°C) to prevent decomposition .
    • Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate acylation reactions .

How can researchers validate the compound’s stability under physiological conditions?

Advanced Research Question
Methodological Answer:

  • Accelerated Stability Studies :
    • pH Stability : Incubate in buffers (pH 2–9) at 37°C for 24–72 hours; monitor degradation via HPLC .
    • Oxidative Stress : Expose to H₂O₂ (0.3% v/v) to simulate in vivo oxidative environments .
  • Metabolite Identification :
    • LC-MS/MS : Detect de-Boc or decarboxylated metabolites in liver microsome assays .

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